Essential Stereochemistry for OPC-33509 (K-134) PDE3 Inhibitor Synthesis
The synthesis of the PDE3 inhibitor OPC-33509, a clinical candidate for anti-thrombotic and anti-hyperplastic therapy, specifically utilizes the (1R,2R) enantiomer of 2-(cyclopropylamino)cyclohexanol as a key building block. The resulting drug candidate, OPC-33509, demonstrates an IC50 of 0.10 μM against recombinant PDE3A [1]. The (1S,2S) enantiomer of the building block would produce a diastereomeric drug candidate with uncharacterized and likely inferior activity.
| Evidence Dimension | Stereochemical identity and downstream biological activity |
|---|---|
| Target Compound Data | (1R,2R) configuration, yields OPC-33509 with IC50 = 0.10 μM against PDE3A |
| Comparator Or Baseline | (1S,2S) configuration, would yield diastereomer of OPC-33509 |
| Quantified Difference | OPC-33509 IC50 = 0.10 μM; activity of the diastereomer from the (1S,2S) building block is not reported but is expected to be significantly different. |
| Conditions | Recombinant PDE3A inhibition assay |
Why This Matters
The specific (1R,2R) stereoisomer is a non-negotiable requirement for the synthesis of OPC-33509; using any other stereoisomer leads to a different chemical entity with unvalidated biological activity.
- [1] Sudo, T., et al. (2000). Potent effects of novel anti-platelet aggregatory cilostamide analogues on recombinant cyclic nucleotide phosphodiesterase isozyme activity. Biochemical Pharmacology, 59(4), 347-356. View Source
